molecular formula C26H23N3O3 B2450559 7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-66-7

7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2450559
CAS RN: 866728-66-7
M. Wt: 425.488
InChI Key: AEHAFPIJEBJQAR-UHFFFAOYSA-N
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Description

The compound “7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic system consisting of a pyrazole ring fused with a quinoline . The molecule also contains methoxy groups (-OCH3) and a phenyl ring, which could contribute to its physical and chemical properties.


Molecular Structure Analysis

The molecule likely has a planar structure due to the conjugated system of double bonds in the quinoline and pyrazole rings. The presence of methoxy groups could introduce some steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be cleaved under acidic or oxidizing conditions . The aromatic rings could also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with this level of complexity and functionalization are likely to be solid at room temperature. The presence of methoxy groups could increase its solubility in organic solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-22-12-8-7-11-18(22)15-29-16-20-25(17-9-5-4-6-10-17)27-28-26(20)19-13-23(31-2)24(32-3)14-21(19)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHAFPIJEBJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

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